![molecular formula C7H9N3S2 B12923694 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile CAS No. 87010-96-6](/img/structure/B12923694.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent. One common method involves the use of butanenitrile as the alkylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Wirkmechanismus
The biological activity of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is attributed to its ability to interact with specific molecular targets. The thiadiazole ring can mimic the structure of natural biomolecules, allowing it to bind to enzymes or receptors and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Similar structure but lacks the butanenitrile group.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group but different substituents on the thiadiazole ring.
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar to the parent compound but without the butanenitrile group.
Uniqueness
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is unique due to the presence of both the thiadiazole ring and the butanenitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other thiadiazole derivatives .
Eigenschaften
CAS-Nummer |
87010-96-6 |
|---|---|
Molekularformel |
C7H9N3S2 |
Molekulargewicht |
199.3 g/mol |
IUPAC-Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C7H9N3S2/c1-5(3-4-8)11-7-10-9-6(2)12-7/h5H,3H2,1-2H3 |
InChI-Schlüssel |
WFWOUQBJRPACMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)SC(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


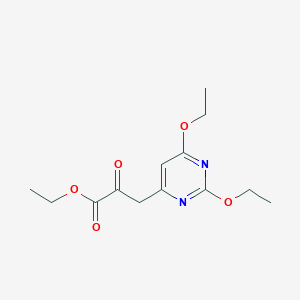
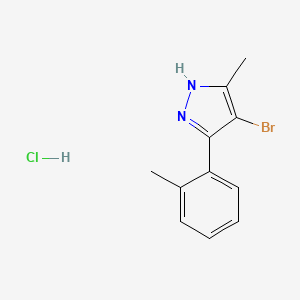

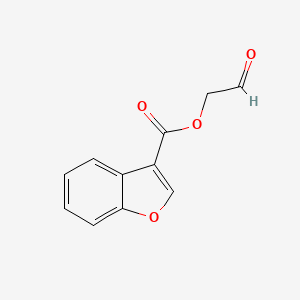
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)

![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
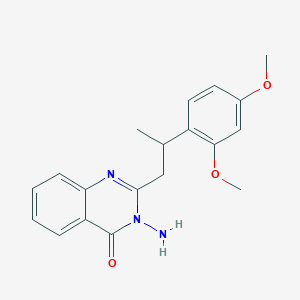
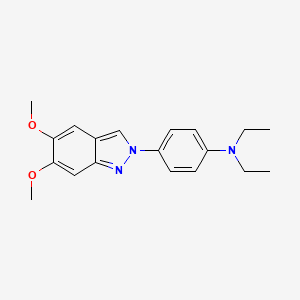
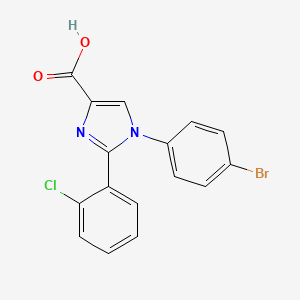
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)


